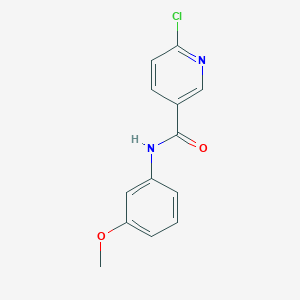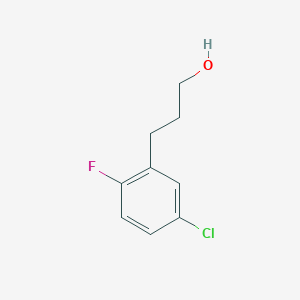![molecular formula C5H5N5S B8760240 6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione CAS No. 35101-92-9](/img/structure/B8760240.png)
6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methyl group at the 6th position and a thione group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione typically involves the reaction of N-triazol-3-yl imidates with isothiocyanate derivatives in refluxing toluene . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The process involves the following steps:
- Preparation of N-triazol-3-yl imidates.
- Reaction with isothiocyanate derivatives in refluxing toluene.
- Isolation and purification of the final product.
Industrial Production Methods
While specific industrial production methods for 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring using alkyl halides under basic conditions.
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methyl group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., potassium carbonate) in solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol.
Major Products
Alkylation: Formation of N-alkylated triazolotriazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.
Scientific Research Applications
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the design of biologically active molecules with potential antiviral, antibacterial, and anticancer properties.
Material Science: It is used in the development of energetic materials due to its high nitrogen content and potential for high-energy storage.
Chemical Biology: The compound is employed as a chemical probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Tris[1,2,4]triazolo[1,3,5]triazine: A novel rigid acceptor based on a fused triazole and triazine moiety, used in the construction of star-shaped derivatives.
Uniqueness
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the thione group at the 7th position differentiates it from other triazolotriazine derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
35101-92-9 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione |
InChI |
InChI=1S/C5H5N5S/c1-9-3-7-4-6-2-8-10(4)5(9)11/h2-3H,1H3 |
InChI Key |
ATUNNTPMYDCPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=NN2C1=S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-[(ethoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B8760222.png)


![2-[2-(benzyloxy)-5-bromophenyl]acetic acid](/img/structure/B8760265.png)
